molecular formula C14H11N3 B7763056 1-Styryl-1H-benzo[d][1,2,3]triazole CAS No. 111198-10-8

1-Styryl-1H-benzo[d][1,2,3]triazole

Cat. No.: B7763056
CAS No.: 111198-10-8
M. Wt: 221.26 g/mol
InChI Key: KPKDVQRPXRDPPT-ZHACJKMWSA-N
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Description

1-Styryl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C14H11N3 and a molecular weight of 221.26 g/mol . This compound is characterized by a styryl group attached to a benzo[d][1,2,3]triazole moiety, making it a valuable molecule in various scientific research fields due to its unique structural and chemical properties.

Preparation Methods

The synthesis of 1-Styryl-1H-benzo[d][1,2,3]triazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities for research and industrial applications .

Chemical Reactions Analysis

1-Styryl-1H-benzo[d][1,2,3]triazole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Styryl-1H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets and pathways. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions enable the compound to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

1-Styryl-1H-benzo[d][1,2,3]triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-2-6-12(7-3-1)10-11-17-14-9-5-4-8-13(14)15-16-17/h1-11H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKDVQRPXRDPPT-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271382
Record name 1-[(1E)-2-Phenylethenyl]-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111198-10-8
Record name 1-[(1E)-2-Phenylethenyl]-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111198-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1E)-2-Phenylethenyl]-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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